![molecular formula C9H16O4 B13794206 ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)
ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes an ethoxy group and a hydroxy group attached to a butanoate backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate typically involves the esterification of butanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Butanoic acid+Ethanol→Ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate+Water
Common catalysts used in this reaction include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反应分析
Types of Reactions
Ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxy group under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl (2E)-2-[ethoxy(carbonyl)methylidene]butanoate.
Reduction: Formation of ethyl (2E)-2-[ethoxy(hydroxy)methyl]butanol.
Substitution: Formation of ethyl (2E)-2-[substituted(hydroxy)methylidene]butanoate.
科学研究应用
Ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
作用机制
The mechanism of action of ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert specific biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Methyl butanoate: Known for its fruity aroma and used in flavorings.
Propyl ethanoate: Used in the fragrance industry for its pleasant smell.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other esters.
属性
分子式 |
C9H16O4 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC 名称 |
ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate |
InChI |
InChI=1S/C9H16O4/c1-4-7(8(10)12-5-2)9(11)13-6-3/h10H,4-6H2,1-3H3/b8-7+ |
InChI 键 |
JBRFPUOICIFMPU-BQYQJAHWSA-N |
手性 SMILES |
CC/C(=C(/O)\OCC)/C(=O)OCC |
规范 SMILES |
CCC(=C(O)OCC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


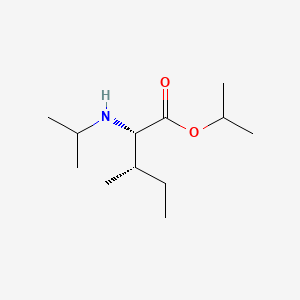
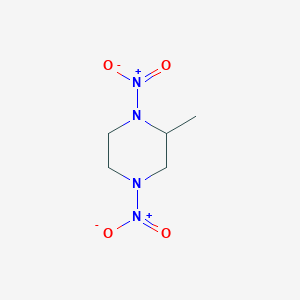
![N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)

![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)
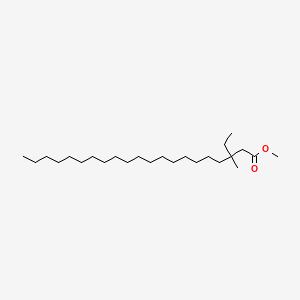

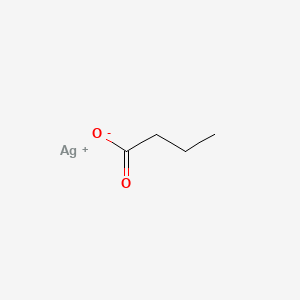
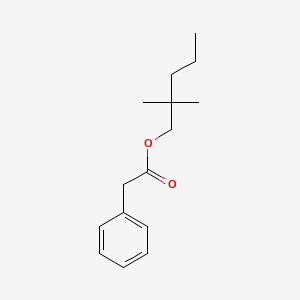
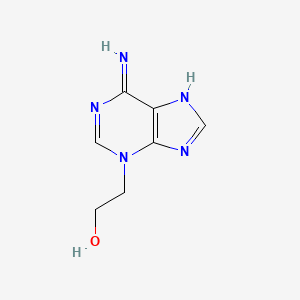

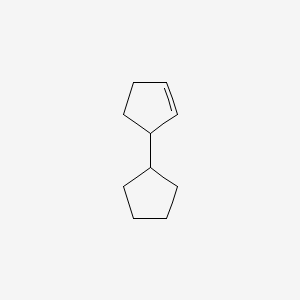
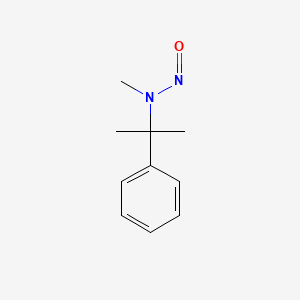
![4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794208.png)
